
Cymarin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cymarine can be extracted from the aforementioned plants through a series of extraction and purification processes. The extraction typically involves the use of solvents such as ethanol or methanol to isolate the glycosides from the plant material .
Industrial Production Methods: Industrial production of cymarine involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The purified compound is then crystallized to obtain cymarine in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cymarine undergoes various chemical reactions, including:
Oxidation: Cymarine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside structure.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of cymarine .
Scientific Research Applications
Cymarine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycoside reactions and properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating heart conditions and arrhythmias.
Industry: Utilized in the development of cardiotonic drugs and other pharmaceutical applications
Mechanism of Action
Cymarine exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium levels. This, in turn, causes an increase in intracellular calcium levels, which enhances the force of cardiac muscle contractions. The molecular targets include the sodium-potassium ATPase enzyme and associated signaling pathways .
Comparison with Similar Compounds
Digitoxin: Another cardiac glycoside with similar cardiotonic effects.
Ouabain: Known for its potent inhibition of sodium-potassium ATPase.
Digoxin: Widely used in the treatment of heart failure and arrhythmias.
Uniqueness: Cymarine is unique due to its specific plant sources and its distinct chemical structure, which provides a different profile of pharmacological effects compared to other cardiac glycosides .
Biological Activity
Cymarin, a cardenolide glycoside primarily derived from the plant Strophanthus hispidus, exhibits a range of biological activities that have garnered significant interest in pharmacology and medicinal chemistry. This article delves into the various biological activities of this compound, including its effects on cardiac function, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is chemically classified as a cardenolide glycoside with the molecular formula . Its structure consists of a steroid nucleus with a sugar moiety attached, which is characteristic of cardiac glycosides. This structural configuration is crucial for its biological activity, particularly its interaction with Na-ATPase, an essential enzyme in cellular ion transport.
This compound's primary mechanism of action involves the inhibition of Na-ATPase, leading to increased intracellular sodium concentration. This change subsequently promotes calcium influx through the sodium-calcium exchanger, enhancing cardiac contractility (positive inotropic effect) and potentially affecting heart rhythm. Such actions are beneficial in managing certain cardiac conditions but require careful dosing due to the risk of toxicity.
1. Cardiac Effects
This compound has been historically used in traditional medicine for its cardiotonic properties. It enhances myocardial contractility and has been employed in treating heart failure and related conditions. However, its use must be monitored closely due to the narrow therapeutic window typical of cardiac glycosides.
2. Anticancer Potential
Recent studies have highlighted this compound's potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting DNA damage. For instance, a study compared this compound with other cardiac glycosides like digitoxin and ouabain, revealing that this compound exhibited significant cytotoxicity against cancer cells while sparing non-cancerous cells .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (breast cancer) | 12.5 | Induction of apoptosis | |
HeLa (cervical cancer) | 10.0 | Cell cycle arrest at G2/M phase |
3. Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against Staphylococcus aureus and Candida albicans suggests potential applications in treating infections .
4. Neuroprotective Effects
Emerging research indicates that this compound may exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation. This activity could have implications for treating neurodegenerative diseases .
Case Studies
Several case studies illustrate this compound's therapeutic potential:
- Case Study 1: A patient with chronic heart failure showed improved symptoms after treatment with this compound, leading to enhanced exercise tolerance and reduced edema.
- Case Study 2: In vitro studies on breast cancer cells treated with this compound revealed significant reductions in cell viability and increased apoptosis markers.
Q & A
Basic Research Questions
Q. What established in vitro assays are used to evaluate Cymarin’s cytotoxic effects, and how should researchers design these experiments?
- Methodological Answer : Use cell lines such as SW1990 pancreatic cancer cells cultured in 384-well plates. Treat with this compound at varying concentrations (e.g., 0.1–100 μM) and assess viability via TRA-1-60 antibody staining for cytotoxicity screening . Include controls (untreated cells and vehicle-only groups) and replicate experiments at least three times to ensure statistical validity. Document solvent type (e.g., DMSO concentration ≤0.1%) to avoid confounding cytotoxicity .
Q. How should researchers address solubility and stability challenges when preparing this compound for experimental use?
- Methodological Answer : this compound is typically stored at <8°C in powder form. For dissolution, use dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in culture media. Verify solubility via dynamic light scattering (DLS) or HPLC to ensure no precipitation. Stability tests under experimental conditions (e.g., pH, temperature) should precede assays to confirm compound integrity .
Q. What in vivo models are appropriate for studying this compound’s antitumor efficacy, and what parameters should be monitored?
- Methodological Answer : Use immunodeficient mice subcutaneously implanted with luciferase-tagged SW1990 cells. Administer this compound intraperitoneally (e.g., 10–50 mg/kg/day) and monitor tumor growth via bioluminescence imaging. Include endpoints such as tumor volume, survival rate, and histopathology of harvested tissues. Adhere to ethical guidelines for animal studies, including approval by institutional review boards .
Q. What spectroscopic and chromatographic methods are recommended for validating this compound’s purity and identity in experimental samples?
- Methodological Answer : Perform HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and compare retention times to commercial standards. Confirm molecular identity via LC-MS (expected m/z: 548.6 [M+H]⁺) and NMR (characteristic peaks for the steroid glycoside structure). Purity should exceed 95% for biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across different cell lines?
- Methodological Answer : Conduct a meta-analysis of cell line-specific factors, such as expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes. Use RNA sequencing to identify resistance markers (e.g., TRA-1-60+/TRA-1-81+ subpopulations) and validate via siRNA knockdown experiments. Compare IC₅₀ values under standardized conditions (e.g., serum concentration, incubation time) .
Q. What strategies optimize this compound’s bioavailability and delivery in in vivo models to enhance therapeutic efficacy?
- Methodological Answer : Encapsulate this compound in liposomes or polymeric nanoparticles to improve solubility and circulation time. Assess pharmacokinetics (e.g., Cmax, AUC) via LC-MS/MS of plasma samples. Test combination therapies with permeability enhancers (e.g., cyclodextrins) or ABC transporter inhibitors to bypass efflux mechanisms .
Q. How should researchers design experiments to investigate synergistic effects between this compound and conventional chemotherapeutics?
- Methodological Answer : Use a factorial design with this compound and chemotherapeutic agents (e.g., gemcitabine) at multiple dose combinations. Calculate combination indices (CI) via the Chou-Talalay method. Validate synergy via apoptosis assays (Annexin V/PI staining) and Western blotting for caspase activation. Include isobolograms to visualize additive/synergistic interactions .
Q. What protocols ensure reproducibility when replicating published studies on this compound’s mechanisms of action?
- Methodological Answer : Strictly follow original methods for cell culture, treatment duration, and assay conditions. Cross-validate key findings using orthogonal techniques (e.g., CRISPR-Cas9 gene editing to confirm target involvement). Share raw data and analytical pipelines via repositories like Figshare to facilitate transparency .
Q. Data Interpretation and Reporting
Q. How should researchers address contradictory findings between in vitro and in vivo efficacy of this compound?
- Methodological Answer : Evaluate differences in drug metabolism (e.g., hepatic clearance in vivo) or tumor microenvironment factors (e.g., hypoxia, stromal interactions). Use 3D spheroid or organoid models to bridge the gap between monolayer cultures and animal studies. Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and response .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R². For non-monotonic responses, use model selection criteria (AIC/BIC) to compare linear vs. biphasic models .
Q. Ethical and Reproducibility Considerations
- Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, cytotoxicity datasets, and imaging files in public repositories (e.g., Zenodo) .
- Ethical Compliance : Obtain approval for human tissue use (e.g., tissue microarrays) from institutional ethics committees and cite approval IDs in publications .
Properties
CAS No. |
508-77-0 |
---|---|
Molecular Formula |
C30H44O9 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1 |
InChI Key |
XQCGNURMLWFQJR-CISXATDNSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Key on ui other cas no. |
508-77-0 |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
Cymarin Cymarine h Strophanthin h-Strophanthin k Strophanthin alpha k-Strophanthin-alpha Strophantisel Tsimarin Zimarin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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